5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one
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Overview
Description
The compound with the identifier “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:
Initial Reaction: The initial step involves the reaction of a precursor compound with a halogenated hydrocarbon under controlled conditions.
Catalysis: A manganese catalyst is often used to facilitate the reaction, along with magnesium metal to enhance the reaction rate.
Mechanical Grinding: The reaction is carried out using a mechanical grinding method, which ensures uniform mixing and efficient reaction kinetics.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
The compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins
Mechanism of Action
The mechanism of action of “5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Properties
IUPAC Name |
5-chloro-6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKYLSJWYJQBIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)C2=CC=NC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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